
(2R)-2-Amino-3-tert-butoxypropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-3-tert-butoxypropan-1-ol: is a chiral compound with significant applications in various fields of science and industry. It is characterized by the presence of an amino group, a hydroxyl group, and a tert-butoxy group attached to a propane backbone. The compound’s stereochemistry is defined by the (2R) configuration, which plays a crucial role in its reactivity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-3-tert-butoxypropan-1-ol typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of (2R)-2-Amino-3-oxopropan-1-ol with a chiral borane complex can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-2-Amino-3-tert-butoxypropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of (2R)-2-Amino-3-oxopropan-1-ol.
Reduction: Formation of (2R)-2-Amino-3-tert-butylpropan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2R)-2-Amino-3-tert-butoxypropan-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a valuable tool for investigating stereospecific biological processes.
Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of pharmaceuticals. Its derivatives have potential therapeutic applications, including as enzyme inhibitors and receptor modulators.
Industry: The compound finds applications in the production of fine chemicals and agrochemicals. Its reactivity and chiral properties make it suitable for the synthesis of high-value products.
Wirkmechanismus
The mechanism of action of (2R)-2-Amino-3-tert-butoxypropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into active sites with high specificity, influencing the activity of the target molecule. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
(2R)-2-Amino-3-hydroxypropan-1-ol: Similar structure but lacks the tert-butoxy group.
(2R)-2-Amino-3-methoxypropan-1-ol: Contains a methoxy group instead of a tert-butoxy group.
(2R)-2-Amino-3-ethoxypropan-1-ol: Contains an ethoxy group instead of a tert-butoxy group.
Uniqueness: The presence of the tert-butoxy group in (2R)-2-Amino-3-tert-butoxypropan-1-ol imparts unique steric and electronic properties, making it distinct from its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, providing advantages in specific applications.
Eigenschaften
| 35396-23-7 | |
Molekularformel |
C7H17NO2 |
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propan-1-ol |
InChI |
InChI=1S/C7H17NO2/c1-7(2,3)10-5-6(8)4-9/h6,9H,4-5,8H2,1-3H3/t6-/m1/s1 |
InChI-Schlüssel |
LEXWMNRFMLMFAF-ZCFIWIBFSA-N |
Isomerische SMILES |
CC(C)(C)OC[C@@H](CO)N |
Kanonische SMILES |
CC(C)(C)OCC(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13616778.png)
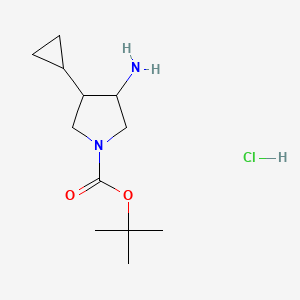
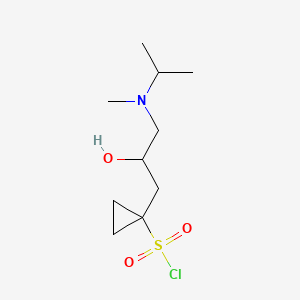
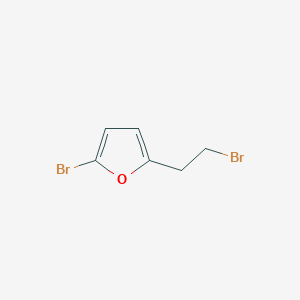
![Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13616803.png)
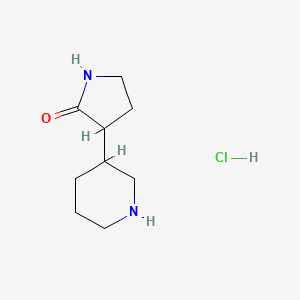




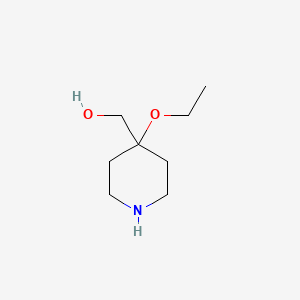
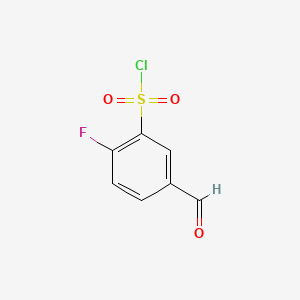
![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)
